molecular formula C7H9FN2O B13506514 (3-Fluoro-6-methoxypyridin-2-yl)methanamine

(3-Fluoro-6-methoxypyridin-2-yl)methanamine

Cat. No.: B13506514
M. Wt: 156.16 g/mol
InChI Key: FTYSVUDEUZPOOY-UHFFFAOYSA-N
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Description

(3-Fluoro-6-methoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol It is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 6-position on a pyridine ring, with a methanamine group attached to the 2-position

Preparation Methods

The synthesis of (3-Fluoro-6-methoxypyridin-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and 6-methoxypyridine.

    Reaction Conditions: The fluorination of the pyridine ring is achieved using appropriate fluorinating agents under controlled conditions. The methoxy group is introduced via methylation reactions.

    Methanamine Introduction:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

(3-Fluoro-6-methoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(3-Fluoro-6-methoxypyridin-2-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the pyridine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methanamine group may play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake .

Comparison with Similar Compounds

(3-Fluoro-6-methoxypyridin-2-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(3-fluoro-6-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C7H9FN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,4,9H2,1H3

InChI Key

FTYSVUDEUZPOOY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)F)CN

Origin of Product

United States

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